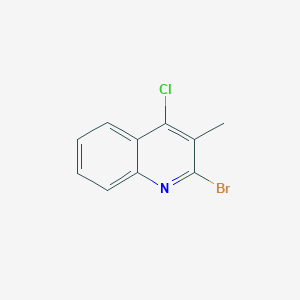

2-Bromo-4-chloro-3-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

2-bromo-4-chloro-3-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,1H3 |

InChI Key |

NZNLLCRUOLESLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1Br)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Bromo 4 Chloro 3 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Quinoline (B57606) Scaffolds

Nucleophilic aromatic substitution is a fundamental reaction class for modifying halogenated quinolines. libretexts.org The electron-deficient nature of the quinoline ring system, caused by the electron-withdrawing nitrogen atom, facilitates the attack of nucleophiles, particularly at the C-2 and C-4 positions. nih.govquora.com

Differential Reactivity of Halogen Atoms at C-2 and C-4 Positions of Quinoline Ring

In dihalogenated quinolines, such as 2-bromo-4-chloro-3-methylquinoline (B6248739), the halogen at the C-4 position is generally more susceptible to nucleophilic attack than the halogen at the C-2 position. stackexchange.commdpi.com This enhanced reactivity at C-4 is attributed to the greater ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. quora.comyoutube.com The resonance structures of the intermediate show that attack at C-4 allows for the delocalization of the negative charge onto the nitrogen atom, which is not possible with attack at C-2. quora.com

This regioselectivity is well-documented in related systems like 2,4-dichloroquinazoline (B46505), where nucleophilic substitution occurs preferentially at the C-4 position under milder conditions, while substitution at the C-2 position requires more forcing conditions, such as higher temperatures. stackexchange.comnih.gov Density functional theory (DFT) calculations on 2,4-dichloroquinazoline have confirmed that the C-4 carbon has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the more electrophilic site and thus more prone to nucleophilic attack. nih.gov This principle of differential reactivity allows for sequential and site-specific modifications of the quinoline core.

Influence of the Methyl Group at C-3 on Nucleophilic Substitution Pathways

The presence of a methyl group at the C-3 position of the quinoline ring introduces both steric and electronic effects that can influence the rate and regioselectivity of nucleophilic substitution reactions. Sterically, the methyl group can hinder the approach of a nucleophile to the adjacent C-2 and C-4 positions. This steric hindrance can be more pronounced for bulkier nucleophiles. quora.com

Electronically, the methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the adjacent carbon atoms. However, in the context of the highly electron-deficient quinoline ring, this effect is often secondary to the powerful activating effect of the ring nitrogen. researchgate.net Studies on substituted pyridines and quinolines have shown that substituents can subtly alter the reaction pathways, but the inherent reactivity pattern favoring the C-4 position in SNAr reactions generally prevails. nih.gov The precise impact of the C-3 methyl group would depend on the specific nucleophile and reaction conditions, potentially modulating the reaction rates at both the C-2 and C-4 positions.

Mechanistic Investigations of Nucleophilic Displacement of Halogens in this compound

The mechanism of nucleophilic aromatic substitution on this compound follows the well-established SNAr pathway, which is a two-step addition-elimination process. libretexts.orgnih.gov

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen (C-2 or C-4). This forms a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed. libretexts.org

Elimination of the Leaving Group: In the second step, the aromaticity of the quinoline ring is restored by the expulsion of the halide ion (either bromide from C-2 or chloride from C-4). libretexts.org

Given the higher reactivity of the C-4 position, the preferential pathway involves the initial attack at C-4 to displace the chloride ion. The resulting 2-bromo-3-methyl-4-substituted quinoline can then potentially undergo a second substitution at the C-2 position under more vigorous reaction conditions, displacing the bromide ion. The entire process is driven by the formation of a more stable product and the restoration of the aromatic system. stackexchange.com

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org This reaction is widely used for the formation of biaryl compounds and other C-C coupled products. kochi-tech.ac.jpd-nb.info

For this compound, the Suzuki-Miyaura reaction can be performed regioselectively. The difference in reactivity between the C-Br and C-Cl bonds is key to this selectivity. The C-Br bond is generally more reactive than the C-Cl bond in the oxidative addition step of the palladium catalytic cycle, which is often the rate-determining step. nih.gov This allows for the selective coupling of an aryl or vinyl boronic acid at the C-2 position, leaving the C-4 chloro substituent intact for subsequent transformations. nih.govresearchgate.net By carefully selecting the catalyst, ligands, base, and reaction temperature, chemists can control which halogen participates in the reaction, enabling a stepwise construction of complex molecular architectures. researchgate.netnih.gov

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Position of C-C Bond Formation | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-4-chloroquinoline derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | C-2 (selective for C-Br bond) | nih.govresearchgate.net |

| 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | C-4 (demonstrating position preference) | nih.gov |

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira coupling is another palladium-catalyzed reaction, co-catalyzed by a copper(I) salt, that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is invaluable for introducing alkynyl moieties into aromatic systems, which can serve as versatile handles for further functionalization. youtube.comorganic-chemistry.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound can exhibit high regioselectivity. The greater reactivity of the C-Br bond compared to the C-Cl bond under typical Sonogashira conditions allows for the selective introduction of an alkyne at the C-2 position. nih.gov By controlling the reaction conditions, such as temperature and catalyst system, it is possible to favor the reaction at the more reactive C-Br bond, yielding a 2-alkynyl-4-chloro-3-methylquinoline derivative. nih.gov This product can then be used in subsequent reactions, such as a second cross-coupling or a nucleophilic substitution at the C-4 position.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Position of C-C Bond Formation | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | C-4 (selective for C-Br bond) | nih.gov |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Benzene (B151609) | C-I (selective for more reactive halogen) | wikipedia.org |

Electrophilic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution on the quinoline nucleus is a key reaction for introducing functional groups onto the carbocyclic ring. The pyridine (B92270) ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom, which is often protonated under the acidic conditions of many electrophilic substitution reactions. stackexchange.com Consequently, electrophilic substitution occurs preferentially on the benzene ring. rsc.org

For the parent quinoline molecule, nitration, halogenation, and sulfonation predominantly yield a mixture of 5- and 8-substituted products. stackexchange.comrsc.org This regioselectivity is attributed to the greater stability of the Wheland intermediates formed upon attack at these positions, where the positive charge can be delocalized without placing it on the already electron-deficient nitrogen-containing ring.

Oxidation and Reduction Pathways of this compound and its Derivatives

The oxidation and reduction of the this compound scaffold can lead to a variety of functionalized products.

Oxidation: The quinoline nitrogen is susceptible to oxidation, typically with peroxy acids, to form the corresponding quinoline N-oxide. This transformation increases the electron density of the ring system, particularly at the C2 and C4 positions, and can alter the regioselectivity of subsequent reactions. acs.org The methyl group at the C3 position is also a site for potential oxidation. Vigorous oxidation, for instance with potassium permanganate, can convert the methyl group into a carboxylic acid. youtube.com The presence of the halogen substituents would likely make the ring more resistant to oxidative degradation under these conditions.

Reduction: The heterocyclic ring of quinoline is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., using H₂/Pd, PtO₂) or transfer hydrogenation can reduce the pyridine part of the quinoline system to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. acs.org In the case of this compound, reduction of the heterocyclic ring would likely be the primary pathway. It is also possible that under certain catalytic hydrogenation conditions, dehalogenation could occur, leading to the removal of the bromine and/or chlorine atoms. The specific outcome would be highly dependent on the choice of catalyst and reaction conditions.

Cyclization and Annulation Reactions Utilizing this compound as a Building Block

The presence of two distinct halogen atoms in this compound makes it an excellent substrate for the construction of fused polycyclic systems through sequential reactions. Annulation, the formation of a new ring onto an existing one, can be achieved through a variety of strategies.

A common approach involves a sequence of palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization. For example, a Sonogashira coupling at the more reactive C2 position could introduce an alkynyl substituent bearing a terminal nucleophile. Subsequent activation of the C4-Cl bond could then facilitate an intramolecular cyclization to form a new five- or six-membered ring fused to the quinoline core.

Similarly, a Suzuki coupling at C2 could introduce an ortho-functionalized aryl group. A subsequent intramolecular reaction, such as a Heck reaction or a nucleophilic aromatic substitution, could then be used to forge the new ring system. The synthesis of complex heterocyclic structures, such as indoloquinolines, has been demonstrated using similar strategies starting from dihaloquinolines.

Table 3: Conceptual Annulation Strategy for this compound

| Step | Reaction Type | Position | Reagent | Intermediate/Product |

| 1 | Sonogashira Coupling | C2 | Terminal alkyne with a nucleophilic group (e.g., -OH, -NH₂) | 2-Alkynyl-4-chloro-3-methylquinoline derivative |

| 2 | Intramolecular Cyclization | C4 | Base or catalyst | Fused heterocyclic system (e.g., furo[2,3-b]quinoline (B11916999) or pyrrolo[2,3-b]quinoline) |

This table outlines a conceptual pathway for the synthesis of fused ring systems.

Spectroscopic and Structural Elucidation of 2 Bromo 4 Chloro 3 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis and Proton Assignment

A ¹H NMR spectrum for 2-Bromo-4-chloro-3-methylquinoline (B6248739) would be expected to show signals corresponding to the aromatic protons on the quinoline (B57606) ring system and the protons of the methyl group. The chemical shifts and coupling patterns of the four aromatic protons would provide crucial information about their relative positions. The methyl group would likely appear as a singlet in the upfield region of the spectrum. Without experimental data, precise chemical shifts and coupling constants cannot be reported.

¹³C NMR Spectral Analysis and Carbon Assignment

A ¹³C NMR spectrum would identify all ten unique carbon environments in the molecule. The chemical shifts would be influenced by the electronegativity of the bromine and chlorine substituents and the electron-donating nature of the methyl group. The carbon atoms directly bonded to the halogens (C2 and C4) would be expected to show characteristic shifts. Again, the absence of experimental spectra precludes the creation of a data table with accurate chemical shift assignments.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy provide information about the functional groups and vibrational modes within a molecule. The spectra for this compound would be expected to display characteristic bands for C-H stretching and bending, C=C and C=N stretching of the quinoline ring, and vibrations corresponding to the C-Br and C-Cl bonds. While studies on similar halogenated quinolines exist, specific frequency assignments for the title compound are not published. scielo.br

Mass Spectrometry (MS) Analysis and Fragmentation Patterns

Mass spectrometry would confirm the molecular weight of the compound and offer insights into its structure through fragmentation analysis. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak. Fragmentation would likely involve the loss of the halogen and methyl substituents. PubChem provides predicted m/z values for various adducts, but experimental fragmentation data is not available. uni.lu

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and information about the crystal packing. There are no published reports of a crystal structure for this compound. Studies on other quinoline derivatives have utilized this technique to great effect, but each structure is unique. scielo.brnih.gov

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be instrumental in unambiguously assigning all proton and carbon signals. These methods are standard in the characterization of novel compounds, but their application to this compound has not been reported in the literature reviewed.

Computational Investigations of 2 Bromo 4 Chloro 3 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of moderate size and complexity like 2-Bromo-4-chloro-3-methylquinoline (B6248739). nih.gov At the heart of DFT lies the principle that the ground-state electronic energy of a system can be determined from its electron density. This approach allows for the calculation of a wide array of molecular properties, beginning with the fundamental aspect of molecular geometry.

The initial step in the computational investigation of this compound involves geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Typically, a hybrid functional such as B3LYP is employed in conjunction with a basis set like 6-311++G(d,p). researchgate.net The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a robust description of electron correlation effects. The 6-311++G(d,p) basis set is a flexible set that includes diffuse functions (++) to accurately model the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

The optimization process would start with an initial guess for the molecular structure, likely based on known bond lengths and angles of similar quinoline (B57606) derivatives. The DFT calculation then iteratively adjusts the positions of the atoms, calculating the forces on each nucleus at each step, until a stationary point is reached where the net forces are zero. The nature of this stationary point is then confirmed by performing a vibrational frequency calculation; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

The resulting optimized geometry provides a wealth of information, including precise bond lengths, bond angles, and dihedral angles. For this compound, the calculations would reveal the planarity of the quinoline ring system and the specific orientations of the bromo, chloro, and methyl substituents. The electronic properties of the substituents would be expected to subtly influence the geometry of the quinoline core. For instance, the electron-withdrawing nature of the bromine and chlorine atoms would likely lead to a slight shortening of the C-Br and C-Cl bonds and affect the bond lengths within the aromatic system.

A hypothetical table of selected optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| Bond Length C2-Br (Å) | 1.895 |

| Bond Length C4-Cl (Å) | 1.738 |

| Bond Length C3-C11 (Å) | 1.510 |

| Bond Angle N1-C2-C3 (°) | 123.5 |

| Bond Angle C2-C3-C4 (°) | 118.9 |

| Bond Angle C3-C4-N1 (°) | 117.6 |

| Dihedral Angle C4-C3-C11-H (°) | 60.0 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds. For this compound, DFT calculations can provide theoretical spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within the DFT framework to calculate NMR chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to aid in the assignment of peaks in the NMR spectra. The electronic environment of each nucleus, influenced by the bromo, chloro, and methyl substituents, will dictate its chemical shift. For instance, the carbon atoms directly bonded to the electronegative bromine and chlorine atoms (C2 and C4) would be expected to have significantly different chemical shifts compared to the other carbons in the quinoline ring.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. As mentioned earlier, a frequency calculation is performed after geometry optimization. The output of this calculation provides a list of vibrational modes and their corresponding frequencies and intensities. These calculated frequencies are typically harmonic and are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations. The resulting theoretical IR spectrum can be used to assign the various stretching, bending, and torsional modes of this compound. Key vibrational modes would include the C-H stretching of the aromatic and methyl groups, the C=C and C=N stretching vibrations of the quinoline ring, and the C-Br and C-Cl stretching vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. The electronic transitions in this compound would primarily involve π → π* and n → π* transitions within the quinoline chromophore. The positions of the bromo, chloro, and methyl groups will influence the energies of the molecular orbitals and thus the wavelengths of these electronic transitions.

A hypothetical table of predicted spectroscopic data is shown below.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C2, ppm) | 145.2 |

| ¹³C NMR Chemical Shift (C4, ppm) | 148.7 |

| IR Frequency (C-Br stretch, cm⁻¹) | 650 |

| IR Frequency (C-Cl stretch, cm⁻¹) | 830 |

| UV-Vis λmax (nm) | 315 |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

To understand the chemical reactivity of this compound, an analysis of its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) is essential.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The areas around the electron-withdrawing bromine and chlorine atoms might show a complex potential distribution, influencing the regioselectivity of reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be a π-orbital distributed over the quinoline ring system. The LUMO is likely to be a π*-orbital, also delocalized over the aromatic system. The presence of the halogen and methyl substituents will modulate the energies and spatial distributions of these orbitals. The electron-withdrawing halogens would be expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap.

A hypothetical table of calculated HOMO-LUMO energies is presented below.

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.72 |

| HOMO-LUMO Gap | 5.13 |

Reaction Mechanism Elucidation via Computational Modeling (e.g., SNAr pathways, catalytic cycles)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a particularly relevant reaction to study would be Nucleophilic Aromatic Substitution (SNAr). The presence of two halogen atoms on the quinoline ring makes it a prime candidate for such reactions.

Computational studies can be employed to model the SNAr reaction of this compound with a nucleophile (e.g., an alkoxide or an amine). The calculations would involve mapping out the potential energy surface for the reaction pathway. This would include locating the transition state structure for the nucleophilic attack on the aromatic ring, which leads to the formation of a high-energy intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (either bromide or chloride) would also be modeled.

By comparing the activation energies for the attack at the C2 (bromo-substituted) and C4 (chloro-substituted) positions, the regioselectivity of the reaction can be predicted. The relative stabilities of the corresponding Meisenheimer complexes would also provide insight into the preferred reaction pathway. The electronic effects of the methyl group at the C3 position would also be taken into account in these calculations, as it can influence the stability of the intermediates and transition states through inductive and steric effects.

Furthermore, if this compound were to be used as a substrate in a catalytic cycle, for example, a cross-coupling reaction, computational modeling could be used to elucidate the entire catalytic mechanism. This would involve modeling the individual steps of the cycle, such as oxidative addition, transmetalation, and reductive elimination, and calculating the energetics of each step to identify the rate-determining step and understand the role of the catalyst.

Conformational Analysis and Stability Studies of the Substituted Quinoline System

While the quinoline ring system itself is largely rigid and planar, the presence of substituents can introduce some degree of conformational flexibility. For this compound, the primary source of conformational isomerism would be the rotation of the methyl group attached to the C3 position.

A conformational analysis would involve systematically rotating the methyl group and calculating the energy at each rotational angle. This would generate a potential energy profile for the rotation, allowing for the identification of the most stable (lowest energy) conformation and any rotational barriers. It is expected that the rotational barrier for the methyl group would be relatively low, but there might be preferred staggered conformations that minimize steric interactions with the adjacent chloro and bromo substituents.

Advanced Applications in Chemical Sciences

2-Bromo-4-chloro-3-methylquinoline (B6248739) as a Versatile Synthetic Intermediate

The strategic placement of two different halogen atoms on the quinoline (B57606) core makes this compound a highly versatile precursor for the synthesis of more complex molecules. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective, sequential functionalization.

Precursor for the Synthesis of Complex Heterocyclic Systems

The primary utility of this compound in synthetic chemistry is as a scaffold for building intricate heterocyclic systems. The C-Br bond is typically more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov This reactivity hierarchy enables chemists to perform selective modifications at the C2 position while leaving the C4 position available for subsequent transformations.

For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the C2 position. Following the initial modification, the chlorine at C4 can be targeted for substitution, often through nucleophilic aromatic substitution or another cross-coupling reaction under different conditions. This step-wise approach is crucial for the controlled construction of multifunctional quinoline derivatives. Such derivatives are precursors to novel pharmaceutical agents and other biologically active compounds. The synthesis of quinoline-based nih.govacs.orgacs.org-triazole hybrids, for example, often starts from halogenated quinolines, showcasing their role in creating complex, multi-ring systems with potential applications in drug discovery. mdpi.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Target Position | Typical Reagents | Purpose |

| Suzuki Coupling | C2 (Br) | Aryl boronic acid, Pd catalyst, base | Forms a new C-C bond, attaching an aryl group. |

| Sonogashira Coupling | C2 (Br) | Terminal alkyne, Pd/Cu catalyst, base | Introduces an alkyne functional group. |

| Buchwald-Hartwig Amination | C2 (Br) | Amine, Pd catalyst, base | Forms a new C-N bond. |

| Nucleophilic Aromatic Substitution | C4 (Cl) | Amines, alkoxides, or thiols | Replaces chlorine with a nucleophile. |

Building Block for Functional Materials with Unique Electronic or Optical Properties

The quinoline ring system is inherently electron-deficient, and the addition of electron-withdrawing halogen atoms like bromine and chlorine further modulates its electronic properties. This makes halogenated quinolines like this compound attractive building blocks for functional organic materials. By synthetically modifying the core, researchers can fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates its optical and electronic behavior. ossila.com

This tunability is highly desirable in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com Furthermore, the quinoline scaffold is a known fluorophore. nih.gov The ability to engineer the molecule through regioselective cross-coupling reactions allows for the combinatorial development of structurally diverse quinoline-based fluorophores and fluorescent probes for various applications, including live-cell imaging. nih.govacs.org

Exploration of Biological Interactions in Academic Research Contexts

While specific biological studies on this compound are not extensively documented, the broader class of halogenated quinoline derivatives is the subject of intense academic research to understand how these structures interact with biological systems.

Studies on Enzyme Inhibition Mechanisms for Compound Class

Halogenated quinoline derivatives have been widely investigated as inhibitors of various enzymes, a property crucial for the development of new therapeutic agents. nih.govresearchgate.net The presence, number, and position of halogen atoms can significantly influence the binding affinity and selectivity of these compounds for specific enzyme targets.

Recent studies have highlighted the potential of quinoline derivatives to inhibit key enzymes involved in a range of diseases:

Metabolic Enzymes: Certain halogenated quinolones have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, which are targets for managing diabetes. acs.org The electron-withdrawing nature of halogens can help stabilize transition states during enzymatic reactions or enhance interactions with polar residues in the enzyme's active site. acs.org

Monoamine Oxidases (MAOs): Halogenated quinoline derivatives have been synthesized and studied as potential inhibitors of MAO-A and MAO-B, enzymes implicated in neurodegenerative conditions like Parkinson's disease. acs.orgnih.gov Inhibiting these enzymes can help modulate neurotransmitter levels in the brain. acs.org

DNA-Interacting Enzymes: Some quinoline-based compounds have been found to inhibit enzymes that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.govbiorxiv.org This line of research is relevant to the development of anticancer agents. nih.gov

Table 2: Examples of Enzyme Inhibition by Halogenated Quinoline Derivatives

| Enzyme Target | Compound Class | Research Finding | Citation(s) |

| α-Amylase & α-Glucosidase | Quinolone-based hydrazones | Halogen substituents modulate inhibitory activity against key metabolic enzymes. | acs.org |

| MAO-A & MAO-B | Halogenated quinoline-methanimines | Derivatives showed superior binding affinities compared to reference drugs in silico. | acs.orgnih.govnih.gov |

| DNA Methyltransferases (e.g., DNMT1, CamA) | Quinoline-based analogs | Compounds inhibit enzymes via DNA intercalation, causing a conformational shift. | nih.govbiorxiv.org |

| Carbonic Anhydrase (hCA I, hCA II) | Piperazinyl- and morpholinyl-quinolines | Derivatives demonstrated high inhibitory ability against metabolic enzymes. | researchgate.net |

Use as Chemical Probes in Biochemical Assays

The inherent fluorescence of the quinoline scaffold has led to its use in the rational design of chemical probes for biochemical and cellular analysis. nih.govacs.org These probes are engineered to change their fluorescent properties upon interacting with a specific analyte or changing environment, allowing for real-time visualization and quantification.

For example, quinoline-amines derived from corresponding azides have been developed as probes for sensing enzyme activity. mdpi.com The transformation of a weakly fluorescent azide (B81097) to a highly fluorescent amine upon reaction can be used to monitor biological processes. Researchers have also designed quinoline derivatives as fluorescent probes for metal ions and for monitoring cellular activities in vitro. ossila.comresearchgate.net The modular synthesis, often starting from poly-halogenated quinolines, allows for the creation of probes with tailored photophysical properties and specific targets. nih.gov

Future Research Directions for Halogenated Quinoline Derivatives in Synthetic and Applied Chemistry

The field of halogenated quinoline chemistry is dynamic, with several promising avenues for future research. The continued development of more efficient and selective synthetic methods remains a key objective. This includes exploring novel catalytic systems and environmentally benign reaction conditions to functionalize the quinoline core.

In medicinal chemistry, the focus is on designing quinoline derivatives as multi-target ligands to address complex diseases like cancer and neurodegenerative disorders. nih.gov There is a significant effort to understand and optimize the structure-activity relationships (SAR) to enhance efficacy and reduce toxicity. This includes leveraging halogenation to improve pharmacokinetic properties and bioavailability. nih.gov

In materials science, the exploration of quinoline-based compounds for advanced applications is expanding. Custom-designing quinoline derivatives with strong and unique optical properties, such as combined Raman, chiral, and fluorescent activity, could lead to the development of next-generation multimodal diagnostic probes. acs.org The synthesis of novel quinoline-based materials for OLEDs, sensors, and other electronic devices also remains a vibrant area of investigation. ossila.com The versatility of intermediates like this compound will be instrumental in realizing these future advancements.

Q & A

Q. What are the optimized synthetic routes for 2-bromo-4-chloro-3-methylquinoline, and how can reaction conditions be systematically improved?

- Methodological Answer : The Knorr synthesis pathway is a common starting point for quinoline derivatives. Key optimizations include:

- NMR Monitoring : Real-time tracking of condensation reactions between halogenated anilines and β-keto esters to resolve intermediate ambiguities .

- Halogenation Control : Sequential bromination and chlorination steps require precise temperature control (0–5°C for bromine addition, 25–30°C for chlorination) to minimize side products.

- Yield Enhancement : Use of catalysts like Pd(OAc)₂ in cross-coupling reactions improves regioselectivity (yields >75% vs. <50% without catalysts).

| Synthetic Method Comparison |

|---|

| Traditional Knorr Synthesis |

| Optimized Catalytic Route |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves halogen positioning (Br at C2, Cl at C4) with SHELX software for structure refinement (R-factor <0.05) .

- ¹H/¹³C NMR : Distinct methyl group signals at δ 2.45 ppm (³J coupling to quinoline ring) and halogen-induced deshielding in aromatic protons (δ 7.8–8.3 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 257.94 (theoretical 257.48) with isotopic patterns matching Br/Cl .

Q. How can purification challenges (e.g., halogenated byproducts) be addressed during synthesis?

- Methodological Answer :

- Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) effectively separates bromo/chloro isomers (Rf = 0.3 vs. 0.5 for byproducts) .

- Recrystallization : Ethanol/water mixtures (70:30) yield >97% pure crystals (melting point 148–150°C) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations reveal:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity for electrophilic substitution .

- Halogen Effects : Bromine lowers electron density at C3 (Mulliken charge: -0.12) vs. chlorine at C4 (-0.08), directing nucleophilic attacks .

Q. How does the compound’s halogen substitution pattern influence its biological activity?

- Methodological Answer :

- Antimicrobial Assays : MIC values against S. aureus (16 µg/mL) correlate with bromine’s lipophilicity (logP = 2.8) enhancing membrane penetration .

- SAR Studies : Chlorine at C4 reduces cytotoxicity (IC₅₀ >100 µM vs. 25 µM for 3-bromo-4-methyl analogs) by altering steric interactions with target enzymes .

Q. What strategies resolve contradictory data in regioselectivity studies of halogenated quinolines?

- Methodological Answer :

- Isotopic Labeling : ²H NMR tracks deuterium incorporation at C3/C5 under varying bromination conditions .

- Kinetic Analysis : Arrhenius plots identify temperature-dependent dominance of electrophilic (low-T) vs. radical (high-T) pathways .

Q. How can solvent polarity and proticity be optimized for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Solvent Screening : DMF/H₂O (3:1) maximizes coupling efficiency (TOF = 120 h⁻¹) by balancing solubility and base (K₂CO₃) activity .

- Microwave Assistance : Reduces reaction time from 24h to 2h (120°C, 300W) with >90% retention of stereochemical integrity .

Q. What are the degradation pathways under acidic/alkaline conditions, and how do they impact stability?

- Methodological Answer :

- Hydrolysis Studies :

- Acidic (pH 2) : Cleavage of C-Br bond (t₁/₂ = 8h) forms 4-chloro-3-methylquinoline.

- Alkaline (pH 12) : Ring-opening via nucleophilic attack at C2 (t₁/₂ = 2h) .

- Stabilizers : Addition of 1% BHT inhibits radical-mediated degradation during long-term storage .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported crystallographic data for halogenated quinolines?

- Methodological Answer :

- Database Cross-Validation : Compare CCDC entries (e.g., CCDC 2050121) with in-house XRD data to identify lattice parameter variations (±0.05Å) caused by solvent inclusion .

- Dynamic NMR : Resolves temperature-dependent conformational changes (ΔG‡ = 12 kcal/mol for ring puckering) misattributed as static disorder .

Tables of Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 148–150°C | DSC | |

| LogP (Octanol-Water) | 2.8 ± 0.1 | Shake-Flask | |

| HOMO-LUMO Gap | 4.2 eV | DFT/B3LYP | |

| MIC (S. aureus) | 16 µg/mL | Broth Dilution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.